Carboetomidate

Beschreibung

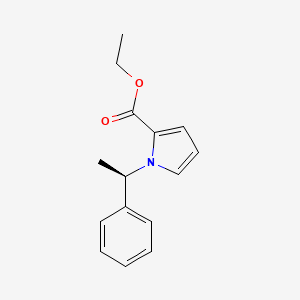

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOWTHHYBWOJL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673042 | |

| Record name | Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257067-10-9 | |

| Record name | Carboetomidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOETOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carboetomidate's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboetomidate, a pyrrole analogue of the intravenous anesthetic etomidate, represents a significant advancement in sedative-hypnotic pharmacology.[1][2] It was specifically designed to retain the beneficial hypnotic and hemodynamic properties of etomidate while minimizing its significant side effect of adrenocortical suppression.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and physiological effects.

Core Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound, leading to its hypnotic effects, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5][6] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[7][8][9]

Upon binding to an allosteric site on the GABA-A receptor, this compound enhances the effect of the endogenous ligand, GABA.[1][6] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making the neuron less likely to fire an action potential.[7][8] This widespread neuronal inhibition in the brain results in sedation and hypnosis.

Studies have shown that this compound binds to the same site on the GABA-A receptor as etomidate.[1] This was demonstrated using etomidate-insensitive mutant α1β2(M286W)γ2L GABA-A receptors, where the mutation abolished the enhancing effect of both etomidate and this compound.[1] While both drugs target the same site, this compound appears to be less potent or efficacious at the GABA-A receptor than etomidate, which may account for the higher doses required to produce the same level of hypnosis.[1]

Signaling Pathway of GABA-A Receptor Modulation by this compound

Caption: this compound enhances GABA-A receptor function allosterically.

Reduced Adrenocortical Suppression: The Key Advantage

A defining feature of this compound is its significantly reduced potential for adrenocortical suppression compared to etomidate.[1][2][10][11] Etomidate is a potent inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the synthesis of cortisol, corticosterone, and aldosterone.[1][10] This inhibition can lead to adrenal insufficiency, a major concern in critically ill patients.

This compound was designed by replacing the imidazole ring of etomidate with a pyrrole ring.[1][10] This structural modification eliminates the basic nitrogen atom that is thought to coordinate with the heme iron in the active site of 11β-hydroxylase, thereby dramatically reducing the drug's inhibitory potency.[10] As a result, this compound is approximately three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis than etomidate.[1][10] In vivo studies in rats have confirmed that hypnotic doses of this compound do not suppress adrenocortical function.[1][2]

Comparative Effects on Adrenocortical Steroid Synthesis

Caption: this compound exhibits significantly weaker inhibition of 11β-hydroxylase.

Effects on Other Receptors

While the primary hypnotic effect of this compound is mediated by GABA-A receptors, it also interacts with other ion channels, which may contribute to its overall pharmacological profile.

-

5-HT3A Receptors: this compound is a more potent inhibitor of 5-hydroxytryptamine type 3 (5-HT3A) receptors than etomidate.[12][13] Inhibition of these receptors is the mechanism of action for many antiemetic drugs. This suggests that this compound may have a lower propensity to cause nausea and vomiting compared to etomidate.[12]

-

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): this compound inhibits α4β2 neuronal nAChRs at concentrations relevant to hypnosis.[14] In contrast, etomidate has a much weaker effect on these receptors. The clinical significance of this finding is yet to be fully elucidated but may contribute to aspects of the anesthetic state such as amnesia.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological properties of this compound and etomidate.

Table 1: Hypnotic Potency

| Compound | Assay | Species | EC50 / ED50 | Reference |

| This compound | Loss of Righting Reflex (LORR) | Tadpoles | 5.4 µM | [12][14] |

| Etomidate | Loss of Righting Reflex (LORR) | Tadpoles | 2.3 µM | [12][13] |

| This compound | Loss of Righting Reflex (LORR) | Rats | 7.7 ± 0.8 mg/kg | [15] |

| MOC-Carboetomidate | Loss of Righting Reflex (LORR) | Rats | 13 ± 5 mg/kg | [15] |

| Etomidate | Loss of Righting Reflex (LORR) | Rats | 1.00 ± 0.03 mg/kg | [16] |

Table 2: GABA-A Receptor Modulation

| Compound | Receptor | Effect | Concentration | Potentiation / EC50 | Reference |

| This compound | Wild-type α1β2γ2L | Enhancement of GABA-evoked currents | 10 µM | 390 ± 80% | [1] |

| Etomidate | Wild-type α1β2γ2L | Enhancement of GABA-evoked currents | 4 µM | 660 ± 240% | [1] |

| This compound | α1(L264T)β3γ2 | Direct Activation | - | EC50: 13.8 ± 0.9 µM | [5] |

| Etomidate | α1(L264T)β3γ2 | Direct Activation | - | EC50: 1.83 ± 0.28 µM | [5] |

Table 3: Adrenocortical Inhibition

| Compound | Assay | IC50 | Reference |

| This compound | In vitro cortisol synthesis (human adrenocortical cells) | 2.6 ± 1.5 µM | [1] |

| Etomidate | In vitro cortisol synthesis (human adrenocortical cells) | 1.3 ± 0.2 nM | [1] |

Table 4: Other Receptor Interactions

| Compound | Receptor | Effect | IC50 | Reference |

| This compound | 5-HT3A | Inhibition of integrated currents | 1.9 µM | [12][13] |

| Etomidate | 5-HT3A | Inhibition of integrated currents | 25 µM | [12][13] |

| This compound | α4β2 nAChR | Inhibition of ACh-activated currents | 13 µM | [14] |

| Etomidate | α4β2 nAChR | Inhibition of ACh-activated currents | 160 µM | [14] |

Experimental Protocols

GABA-A Receptor Electrophysiology (Two-Electrode Voltage Clamp)

This protocol is used to assess the modulatory effects of this compound on GABA-A receptors expressed in Xenopus laevis oocytes.

-

Oocyte Preparation:

-

Anesthetize adult female Xenopus laevis frogs.

-

Surgically remove ovary lobes and place them in OR-2 solution.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject Stage V and VI oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).[1][3]

-

Incubate injected oocytes for at least 18 hours.[3]

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording buffer.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -50 mV to -70 mV.[3]

-

-

Drug Application and Data Acquisition:

-

Establish a baseline by applying a low concentration of GABA (EC5-10) to elicit a control current.

-

After a recovery period, pre-apply this compound for a set duration (e.g., 90 seconds).[1]

-

Co-apply GABA and this compound and record the potentiated current.

-

Wash out the drug and repeat the control GABA application to ensure reversibility.

-

Quantify potentiation by comparing the peak current in the presence of this compound to the control current.

-

Experimental Workflow for GABA-A Receptor Electrophysiology

Caption: Workflow for assessing this compound's effect on GABA-A receptors.

In Vivo Hypnotic Potency (Loss of Righting Reflex - LORR)

This assay determines the hypnotic potency of this compound in animal models.

-

Animal Preparation (Rats):

-

Drug Administration and Observation:

-

Administer a bolus dose of this compound (or vehicle control) via the tail vein catheter.[1]

-

Immediately after injection, place the rat in a supine position.

-

The "loss of righting reflex" is defined as the inability of the rat to right itself to a prone position within a set time (e.g., 10 seconds).

-

Record the presence or absence of LORR for each animal at different doses.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of animals exhibiting LORR at each dose.

-

Calculate the ED50 (the dose at which 50% of the animals lose their righting reflex) using a logistic function.[15]

-

In Vitro Adrenocortical Function Assay

This protocol assesses the inhibitory effect of this compound on cortisol synthesis in a human adrenocortical cell line (e.g., NCI-H295R).

-

Cell Culture:

-

Culture NCI-H295R cells in appropriate media supplemented with serum.

-

Plate the cells in multi-well plates and allow them to adhere.

-

-

Stimulation and Inhibition:

-

Replace the culture medium with serum-free medium.

-

Add a stimulating agent (e.g., forskolin or ACTH) to induce steroidogenesis.

-

Concurrently, add varying concentrations of this compound, etomidate, or vehicle control to the wells.

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

-

Quantification of Cortisol:

-

Collect the cell culture supernatant.

-

Measure the concentration of cortisol in the supernatant using a specific immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

Normalize the cortisol production in the drug-treated wells to the vehicle control.

-

Generate concentration-response curves and calculate the IC50 (the concentration at which cortisol production is inhibited by 50%) for each compound using a Hill equation.[1]

-

Conclusion

This compound's mechanism of action is centered on its function as a positive allosteric modulator of GABA-A receptors, leading to its hypnotic effects.[1][6] Its key innovation lies in a structural modification that dramatically reduces its ability to inhibit 11β-hydroxylase, thereby mitigating the risk of adrenocortical suppression associated with its predecessor, etomidate.[1][2][10] Furthermore, its interactions with other neurotransmitter receptors, such as 5-HT3A and nAChRs, may confer additional, potentially beneficial, pharmacological properties.[12][13][14] The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this promising sedative-hypnotic agent.

References

- 1. This compound: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a pyrrole analog of etomidate designed not to suppress adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] this compound: A Pyrrole Analog of Etomidate Designed Not to Suppress Adrenocortical Function | Semantic Scholar [semanticscholar.org]

- 5. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 9. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Effects of Etomidate and its Pyrrole Analogue this compound on the Adrenocortical and Cytokine Responses to Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Pyrrole Etomidate Analog this compound Potently Inhibits Human 5-HT3A Receptor Function: Comparisons with Etomidate and Potential Implications for Emetogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pyrrole etomidate analog this compound potently inhibits human 5-HT3A receptor function: comparisons with etomidate and potential implications for emetogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Alpha4/Beta2 Neuronal Nicotinic Acetylcholine Receptors at Concentrations Affecting Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo and In Vitro Pharmacological Studies of Methoxycarbonyl-Carboetomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]

Carboetomidate vs. Etomidate: A Technical Deep Dive into Steroidogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etomidate, a potent intravenous anesthetic agent, is well-regarded for its hemodynamic stability, making it a valuable tool in the induction of anesthesia, particularly in critically ill patients. However, its clinical utility is significantly hampered by a major adverse effect: the potent and dose-dependent suppression of adrenocortical steroidogenesis. This inhibition, primarily through the blockade of the enzyme 11β-hydroxylase, can lead to adrenal insufficiency, a state of inadequate corticosteroid production that can have severe clinical consequences. In response to this limitation, carboetomidate, a pyrrole analogue of etomidate, was rationally designed to retain the favorable anesthetic properties of etomidate while minimizing its impact on steroid synthesis. This technical guide provides an in-depth comparison of this compound and etomidate, with a specific focus on their differential effects on steroidogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action and Rationale for this compound Development

Etomidate's inhibitory effect on steroidogenesis is a direct consequence of its chemical structure. The imidazole ring within the etomidate molecule contains a basic nitrogen atom that coordinates with the heme iron at the active site of 11β-hydroxylase (CYP11B1), a critical cytochrome P450 enzyme in the adrenal cortex.[1][2] This high-affinity binding competitively inhibits the enzyme, blocking the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone, the final steps in glucocorticoid and mineralocorticoid synthesis, respectively.[3][4][5]

The development of this compound was a direct pharmacodynamic approach to mitigate this adverse effect.[1] By replacing the imidazole ring of etomidate with a pyrrole ring, the basic nitrogen atom responsible for the high-affinity interaction with the heme iron of 11β-hydroxylase is removed.[1][2] This structural modification was hypothesized to significantly reduce the compound's inhibitory potency on steroidogenesis while preserving its anesthetic effects, which are mediated through positive allosteric modulation of the GABA-A receptor.[1]

Quantitative Comparison of Steroidogenesis Inhibition

The differential effects of etomidate and this compound on steroidogenesis have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings, highlighting the significantly reduced inhibitory potential of this compound.

Table 1: In Vitro Inhibition of Cortisol Synthesis in Human Adrenocortical (H295R) Cells

| Compound | IC50 (Concentration for 50% Inhibition) | Fold Difference in Potency | Reference |

| Etomidate | 1.3 ± 0.2 nM | - | [1] |

| This compound | 2.6 ± 1.5 µM | ~2000-fold less potent | [1] |

IC50 values represent the mean ± standard deviation.

Table 2: In Vivo Effects on ACTH-Stimulated Corticosterone Levels in Rats

| Treatment Group | Dose | Serum Corticosterone (ng/mL) 15 minutes post-ACTH | Statistical Significance vs. Etomidate | Statistical Significance vs. Vehicle | Reference |

| Vehicle (DMSO) | - | Not explicitly stated, but used as control | N/A | N/A | [1] |

| Etomidate | Equi-hypnotic dose | Significantly lower than this compound and vehicle | N/A | p < 0.05 | [1] |

| This compound | Equi-hypnotic dose | Significantly higher than etomidate | p < 0.05 | Not significantly different | [1] |

This table summarizes the qualitative findings from the study. Specific mean and standard deviation values for corticosterone levels were presented graphically in the source material.

Table 3: In Vivo Effects on Plasma Corticosterone Levels in a Rat Endotoxemia Model (Multiple Dose Study)

| Treatment Group | Dose | Effect on Plasma Corticosterone | Reference |

| Etomidate | 2 mg/kg (repeated doses) | Persistently lower concentrations | [4][6] |

| This compound | 14 mg/kg (repeated doses) | No significant difference from control | [4][6] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide, providing a framework for the replication and further investigation of the differential effects of etomidate and this compound.

In Vitro Inhibition of Cortisol Synthesis using H295R Cells

The human adrenocortical carcinoma cell line, H295R, is a well-established in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens.[3][7][8]

-

Cell Culture: H295R cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 Nutrient Mixture (DMEM/F12) supplemented with Nu-Serum and ITS+ Premix. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 24-well plates and allowed to acclimate for 24 hours.[7]

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (etomidate or this compound) or vehicle control (e.g., DMSO). For stimulation of steroidogenesis, cells can be co-treated with an inducer like forskolin.[8][9]

-

The cells are incubated with the test compounds for a specified period, typically 48 hours.[7][9]

-

Following incubation, the supernatant (cell culture medium) is collected.

-

The concentration of cortisol in the supernatant is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[3][10]

-

Cell viability is assessed in parallel using a standard assay (e.g., MTT or LDH assay) to ensure that the observed inhibition of steroidogenesis is not due to cytotoxicity.

-

-

Data Analysis: The cortisol concentrations are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a Hill equation.[1]

In Vivo Assessment of Adrenocortical Function in Rats

Animal models, particularly rats, are crucial for evaluating the in vivo effects of drugs on steroidogenesis in a whole-organism context.

-

Animal Model: Male Sprague-Dawley rats are commonly used.[4][11] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Surgical Preparation (for frequent blood sampling): For studies requiring multiple blood samples, a catheter may be implanted in the femoral vein under brief anesthesia to facilitate drug administration and blood collection.[4]

-

Experimental Procedure (ACTH Stimulation Test):

-

A baseline blood sample is collected.

-

The test compound (etomidate, this compound, or vehicle) is administered intravenously at a specified dose. Doses are often selected to be equi-hypnotic to ensure a fair comparison of their effects on steroidogenesis at clinically relevant anesthetic depths.[4]

-

Adrenocorticotropic hormone (ACTH 1-24) is administered intravenously to stimulate the adrenal cortex.[1][11]

-

Blood samples are collected at specified time points after ACTH administration (e.g., 15, 30, 60, 120 minutes).[1][4]

-

-

Hormone Analysis: Plasma or serum is separated from the blood samples, and the concentration of corticosterone (the primary glucocorticoid in rats) is measured using a validated immunoassay or LC-MS/MS.

-

Data Analysis: Corticosterone levels at different time points are compared between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing the effects of etomidate and this compound on steroidogenesis.

References

- 1. This compound: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Differential Effects of Etomidate and its Pyrrole Analogue this compound on the Adrenocortical and Cytokine Responses to Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Differential effects of etomidate and its pyrrole analogue this compound on the adrenocortical and cytokine responses to endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. search.lib.asu.edu [search.lib.asu.edu]

- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Closed-loop continuous infusions of etomidate and etomidate analogs in rats: a comparative study of dosing and the impact on adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboetomidate: A Technical Guide to a Novel Sedative-Hypnotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboetomidate, with the chemical name (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a pyrrole analogue of the well-known intravenous anesthetic etomidate.[1] Developed as a pharmacodynamic solution to the adrenocortical suppression associated with etomidate, this compound retains the favorable hypnotic and hemodynamic properties of its predecessor while exhibiting a significantly reduced impact on steroid synthesis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound, based on currently available scientific literature. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development.

Chemical Structure and Physicochemical Properties

This compound was designed by replacing the imidazole ring of etomidate with a pyrrole ring. This modification eliminates the basic nitrogen atom hypothesized to be responsible for the high-affinity binding to and inhibition of 11β-hydroxylase, a key enzyme in cortisol synthesis.[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate | [1] |

| Molecular Formula | C₁₅H₁₇NO₂ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| CAS Number | 1257067-10-9 | [1] |

| Appearance | Colorless viscous liquid | [1] |

| Octanol:Water Partition Coefficient (LogP) | 4.18 (Calculated) | [1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 737, 1106, 1231, 1700, 2980, 3328.[1]

-

¹H Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl₃), δ (ppm): 1.30 (t, J = 7.5 Hz, 3H), 1.80 (d, J = 7.0 Hz, 3H), 4.17–4.28 (m, 2H), 6.17 (dd, J = 4.0, 3.0 Hz, 1H), 6.60 (q, J = 7.0 Hz, 1H), 6.98–7.01 (m, 2H), 7.12–7.14 (m, 2H), 7.20–7.25 (m, 1H), 7.28–7.32 (m, 2H).[1]

-

¹³C Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl₃), δ (ppm): 14.6, 22.3, 55.5, 60.0, 108.5, 118.5, 122.6, 125.5, 126.4, 127.5, 128.7, 143.3, 161.4.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Observed m/z 244.10 (M+H)⁺, Calculated 244.10 for C₁₅H₁₈NO₂.[1]

Mechanism of Action

This compound's primary mechanism of hypnotic action is the positive allosteric modulation of γ-aminobutyric acid type A (GABAₐ) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1] Like etomidate, it enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

Adrenocortical Effects

A key distinguishing feature of this compound is its significantly reduced inhibitory effect on adrenocortical steroid synthesis. Etomidate potently inhibits 11β-hydroxylase (CYP11B1), an enzyme crucial for the production of cortisol and other corticosteroids.[1] this compound, lacking the basic nitrogen in its heterocyclic ring, has a much lower affinity for this enzyme.[3]

References

- 1. This compound: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

Carboetomidate and the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the novel etomidate analog, carboetomidate, and the γ-aminobutyric acid type A (GABA-A) receptor. This compound has been developed as a sedative-hypnotic agent with a significantly improved safety profile over etomidate, specifically by minimizing adrenocortical suppression. This document details the molecular interactions, functional consequences, and experimental methodologies used to characterize this promising drug candidate.

Core Interaction: Allosteric Modulation of the GABA-A Receptor

This compound, like its predecessor etomidate, exerts its hypnotic effects primarily through positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Upon binding, this compound enhances the receptor's sensitivity to its endogenous ligand, GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This increased inhibition at the cellular level translates to sedation and hypnosis at the organismal level.

Evidence strongly suggests that this compound binds to the same site on the GABA-A receptor as etomidate, which is located at the interface between the α and β subunits in the transmembrane domain.[1][2] This is supported by studies using etomidate-insensitive mutant receptors, specifically the α1β2(M286W)γ2L mutant. In these mutant receptors, this compound's ability to enhance GABA-elicited currents is abolished, mirroring the behavior of etomidate.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data regarding this compound's pharmacological effects, providing a direct comparison with etomidate where available.

Table 1: Hypnotic Potency

| Compound | Animal Model | Assay | Potency (ED50 or EC50) | Reference |

| This compound | Tadpoles | Loss of Righting Reflex | - | [1] |

| This compound | Rats | Loss of Righting Reflex | - | [1] |

| MOC-Carboetomidate | Tadpoles | Loss of Righting Reflex | 9 ± 1 µM | [4] |

| MOC-Carboetomidate | Rats | Loss of Righting Reflex | 13 ± 5 mg/kg | [4] |

| Etomidate | Rats | Loss of Righting Reflex | - | [1] |

Table 2: GABA-A Receptor Modulation

| Compound | Receptor Subtype | Effect | Metric | Value | Reference |

| This compound | α1β2γ2L (Wild-type) | Enhancement of GABA-evoked currents | % increase | 390 ± 80% (at 10 µM) | [1] |

| This compound | α1β2(M286W)γ2L (Mutant) | Enhancement of GABA-evoked currents | % increase | -9 ± 16% (at 10 µM) | [1] |

| This compound | α1(L264T)β3γ2 | Direct Activation | EC50 | 13.8 ± 0.9 μM | [2] |

| MOC-Carboetomidate | - | Enhancement of GABA-A receptor currents | % increase | 400 ± 100% (at 13 µM) | [4] |

| Etomidate | α1(L264T)β3γ2 | Direct Activation | EC50 | 1.83 ± 0.28 μM | [2] |

Table 3: Adrenocortical Function Inhibition

| Compound | Assay | Potency (IC50) | Fold Difference (vs. Etomidate) | Reference |

| This compound | In vitro cortisol synthesis (human adrenocortical cells) | ~2000-fold less potent | ~1000 | [1][5] |

| Etomidate | In vitro cortisol synthesis (human adrenocortical cells) | - | 1 | [1][5] |

Signaling Pathway and Mechanism of Action

The interaction of this compound with the GABA-A receptor initiates a cascade of events at the neuronal membrane, leading to its sedative and hypnotic effects. The following diagram illustrates this signaling pathway.

This compound's positive allosteric modulation of the GABA-A receptor.

Key Experimental Protocols

The characterization of this compound's interaction with the GABA-A receptor relies on several key experimental techniques. Detailed methodologies for these are provided below.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is crucial for assessing the functional effects of this compound on specific GABA-A receptor subtypes.

1. Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from female Xenopus laevis frogs.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L) at a specific ratio.[2]

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a high potassium chloride solution, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

-

Apply GABA at a concentration that elicits a small, reproducible current (e.g., EC5-10).

-

Co-apply this compound with GABA to determine its modulatory effect on the GABA-evoked current.

-

To assess direct activation, apply this compound in the absence of GABA.[2]

3. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage enhancement of the GABA current by this compound.

-

For direct activation, construct a concentration-response curve and calculate the EC50 value.

The following diagram outlines the workflow for this electrophysiological assessment.

Workflow for assessing this compound's effect on GABA-A receptors.

Radioligand Binding Assay

While specific radioligand binding assays for this compound are not extensively detailed in the provided literature, a general protocol for assessing competitive binding at the GABA-A receptor can be adapted. This would typically involve measuring the displacement of a known radiolabeled ligand that binds to the etomidate site.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing the target GABA-A receptor subtype in a suitable buffer.

-

Perform a series of centrifugation steps to isolate the cell membrane fraction.

-

Resuspend the final membrane pellet in the assay buffer.

2. Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]etomidate or a photoaffinity analog), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competitor).

-

Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the this compound concentration.

-

Determine the inhibitory constant (Ki) of this compound from the IC50 value using the Cheng-Prusoff equation.

The logical relationship for a competitive binding assay is depicted below.

Competitive radioligand binding assay principle.

Conclusion

This compound represents a significant advancement in the development of safer sedative-hypnotics. Its potent positive allosteric modulation of the GABA-A receptor, coupled with a dramatically reduced impact on adrenocortical function, underscores the potential of rational drug design to mitigate off-target effects. The experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development of this compound and related compounds.

References

- 1. This compound: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo and In Vitro Pharmacological Studies of Methoxycarbonyl-Carboetomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Derivatization of Carboetomidate: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic pathways, experimental protocols, and structure-activity relationships of carboetomidate and its key derivatives, offering insights for the development of safer anesthetic agents.

This compound, a pyrrole analogue of the intravenous anesthetic etomidate, has emerged as a significant lead compound in the quest for safer sedative-hypnotics. Etomidate, while valued for its hemodynamic stability, is associated with adrenocortical suppression, a side effect that can be detrimental in critically ill patients. This compound was specifically designed to mitigate this risk by replacing the imidazole nitrogen of etomidate with a methine group, thereby reducing its affinity for 11β-hydroxylase, the enzyme responsible for cortisol synthesis.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, complete with detailed experimental protocols and a comparative analysis of their biological activities.

Core Synthesis of this compound

The primary synthesis of (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, or this compound, is achieved through a Mitsunobu reaction. This reaction facilitates the N-alkylation of a pyrrole ester with a chiral alcohol, establishing the crucial stereocenter of the molecule.

Experimental Protocol: Synthesis of this compound

A solution of (S)-1-phenylethanol (1.10 mmol) in dry tetrahydrofuran (THF) is added dropwise to a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1.00 mmol) and triphenylphosphine (1.30 mmol) in dry THF under an argon atmosphere at room temperature.[4] Subsequently, diisopropyl azodicarboxylate (DIAD) or a similar azodicarboxylate is added dropwise to the cooled mixture. The reaction is typically stirred at room temperature for several hours. Following the reaction, the mixture is worked up by dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt, and concentrating under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

References

- 1. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modifying Methoxycarbonyl Etomidate’s Inter-Ester Spacer Optimizes In Vitro Metabolic Stability and In Vivo Hypnotic Potency and Duration of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Trifluoromethyldiazirinyl-etomidate: a potent photoreactive general anesthetic derivative of etomidate that is selective for ligand-gated cationic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

Carboetomidate: An In-Depth Technical Guide on In Vivo Hypnotic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboetomidate, a pyrrole analogue of the intravenous sedative-hypnotic agent etomidate, has been engineered to retain the beneficial hypnotic and hemodynamic properties of its parent compound while mitigating the significant risk of adrenocortical suppression. Etomidate's clinical utility, particularly in critically ill patients, is hampered by its potent inhibition of 11β-hydroxylase, an enzyme crucial for steroid synthesis. This compound represents a pharmacodynamic solution to this problem, achieved by replacing etomidate's imidazole ring with a pyrrole ring. This structural modification dramatically reduces its affinity for 11β-hydroxylase. This guide provides a comprehensive technical overview of the in vivo hypnotic effects of this compound, detailing its mechanism of action, quantitative hypnotic potency, and the experimental protocols used for its evaluation.

Mechanism of Hypnotic Action

This compound induces hypnosis primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to the receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent central nervous system depression, culminating in hypnosis.

Studies have confirmed that this compound binds to the same site on the GABA-A receptor as etomidate. This was demonstrated using etomidate-insensitive mutant α1β2(M286W)γ2L GABA-A receptors, where this compound, like etomidate, failed to enhance receptor-mediated currents.[1][3][4] However, evidence suggests that this compound is a less potent and/or efficacious modulator of the GABA-A receptor compared to etomidate.[1]

Quantitative Hypnotic Potency

The hypnotic potency of this compound has been quantified in various animal models, primarily through the Loss of Righting Reflex (LORR) assay. The median effective dose (ED50) or concentration (EC50) required to induce LORR serves as the standard metric for hypnotic potency.

Table 1: Hypnotic Potency of this compound and Comparators in Rats (LORR)

| Compound | ED50 (mg/kg, IV) |

| This compound | 7 ± 2 [1] |

| Etomidate | 1.00 ± 0.03[5] |

| Propofol | 4.1 ± 0.3[5] |

| Methoxycarbonyl Etomidate | 5.2 ± 1[5] |

| Methoxycarbonyl this compound | 13 ± 5[6] |

Data presented as mean ± standard deviation or standard error.

Table 2: Hypnotic Potency of this compound in Tadpoles (LORR)

| Compound | EC50 (µM) |

| This compound | 5.4 ± 0.5 [3] |

| Methoxycarbonyl this compound | 9 ± 1[6] |

Data presented as mean ± standard deviation or standard error.

These data demonstrate that while this compound is a potent hypnotic, it is modestly less potent than its parent compound, etomidate, in both rats (approximately 1/7th the potency) and tadpoles.[1]

Key In Vivo Experimental Protocols

The assessment of this compound's hypnotic effects relies on standardized and reproducible experimental methodologies.

Animal Models

-

Rats: Adult male Sprague-Dawley rats (300-500g) are commonly used for in vivo studies of hypnotic potency and hemodynamic effects.[3]

-

Tadpoles: Early prelimb-bud stage Xenopus laevis tadpoles are utilized for determining hypnotic potency in an aqueous environment, allowing for concentration-response curve generation.[3]

Loss of Righting Reflex (LORR) Assay in Rats

-

Animal Preparation: A lateral tail vein intravenous (IV) catheter is placed under brief isoflurane or sevoflurane anesthesia. The animal is allowed to fully recover from the inhaled anesthetic before the study begins.[3]

-

Drug Administration: Rats are briefly restrained, and a specified dose of this compound, formulated in a vehicle such as dimethyl sulfoxide (DMSO), is administered as an IV bolus.[2][3]

-

Assessment: Immediately following administration, the rat is placed in a supine position. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) is defined as LORR.[3] The duration of LORR is measured from the point of injection until the reflex is restored.

-

Data Analysis: The fraction of rats exhibiting LORR at various doses is plotted to generate a dose-response curve, from which the ED50 for hypnosis is calculated.[1]

Pharmacodynamic Profile: A Departure from Etomidate

The defining feature of this compound is its significantly improved safety profile concerning adrenocortical function. This was the primary goal of its design.

-

Adrenocortical Function: this compound is three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis than etomidate.[1][3][4][7] Crucially, at hypnotic doses, it does not suppress in vivo adrenocortical function in rats.[1][7][8] This is a direct result of replacing the imidazole ring, which interacts with the heme iron of 11β-hydroxylase, with a non-interacting pyrrole ring.[2][7]

-

Hemodynamic Stability: Similar to etomidate, this compound causes minimal hemodynamic changes at hypnotic doses, a highly desirable property for an induction agent, especially in vulnerable patient populations.[1][2][3][4]

-

Other Receptor Effects: Interestingly, this compound is a significantly more potent inhibitor of 5-HT3A receptors than etomidate, with an IC50 of 1.9 µM (compared to 25 µM for etomidate).[9] Since this inhibition occurs at hypnotic concentrations, it suggests this compound may have a lower potential to cause nausea and vomiting.[9]

Conclusion

This compound successfully demonstrates the principle of rational drug design. It retains the key beneficial properties of etomidate—potent hypnotic action and hemodynamic stability—while engineering out the primary liability of adrenocortical suppression.[1][4] Its in vivo profile, characterized by predictable and potent hypnosis without adverse endocrine effects, makes it a promising candidate for further development as a next-generation intravenous anesthetic agent.[1][3] Future research in human subjects will be critical to fully defining its clinical utility.

References

- 1. This compound: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a pyrrole analog of etomidate designed not to suppress adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo and In Vitro Pharmacological Studies of Methoxycarbonyl-Carboetomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pyrrole Etomidate Analog this compound Potently Inhibits Human 5-HT3A Receptor Function: Comparisons with Etomidate and Potential Implications for Emetogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Carboetomidate and Adrenocortical Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adrenocortical suppression profile of carboetomidate, a pyrrole analogue of the anesthetic agent etomidate. Designed to retain the favorable hypnotic and hemodynamic properties of etomidate while minimizing adrenal suppression, this compound represents a significant advancement in anesthetic drug development. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction: The Etomidate Dilemma and the Rationale for this compound

Etomidate, an imidazole-based sedative-hypnotic, is valued in clinical practice for its hemodynamic stability, making it a preferred choice for inducing anesthesia in critically ill patients. However, its utility is significantly hampered by a potent side effect: adrenocortical suppression.[1][2] This suppression arises from the high-affinity binding of etomidate to the cytochrome P450 enzyme 11β-hydroxylase (CYP11B1), a critical enzyme in the synthesis of cortisol, corticosterone, and aldosterone.[2][3] Even a single induction dose of etomidate can lead to a prolonged period of adrenal insufficiency, a particular concern in patients experiencing sepsis or trauma who rely on a robust stress response for survival.[1]

The development of this compound was driven by the hypothesis that the basic nitrogen atom in etomidate's imidazole ring is crucial for its high-affinity interaction with the heme iron at the active site of 11β-hydroxylase.[2][4] By replacing the imidazole ring with a pyrrole ring, which lacks this basic nitrogen, this compound was designed to have a significantly lower affinity for 11β-hydroxylase, thereby reducing its inhibitory effect on steroidogenesis while preserving its anesthetic properties.[2]

Quantitative Assessment of Adrenocortical Suppression

Preclinical studies have consistently demonstrated that this compound is a significantly less potent inhibitor of adrenocortical steroid synthesis compared to etomidate.

Table 1: In Vitro Inhibition of Cortisol Synthesis

| Compound | IC50 for Cortisol Synthesis Inhibition | Fold Difference vs. Etomidate | Reference |

| Etomidate | ~3 nM | 1 | [2][5] |

| This compound | ~6 µM | ~2000 | [2][5] |

IC50 values are approximate based on data reported as "three orders of magnitude" or "2000-fold" difference.

Table 2: In Vivo Effects on Plasma Corticosterone in a Rat Endotoxemia Model (Multiple Dose Study)

| Treatment Group | Peak Plasma Corticosterone (ng/mL) | Change from Baseline | Reference |

| Vehicle Control | Not explicitly stated, but persistently higher than etomidate group | - | [1] |

| Etomidate | Persistently lower than control and this compound groups | Significant decrease | [1] |

| This compound | Not significantly different from control group | No significant suppression | [1] |

Table 3: In Vivo Effects on Plasma ACTH in a Rat Endotoxemia Model (Multiple Dose Study)

| Treatment Group | Peak Plasma ACTH (pg/mL) | Reference | |---|---|---|---| | Vehicle Control | 330 ± 58 |[1] | | Etomidate | 470 ± 123 |[1] | | this compound | 430 ± 116 |[1] |

Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Cortisol Synthesis Assay

This assay is used to determine the potency of compounds in inhibiting the synthesis of adrenocortical steroids.

-

Cell Line: Human adrenocortical cell line (e.g., NCI-H295R).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium/F12) supplemented with fetal bovine serum and other necessary growth factors.

-

Experimental Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

The culture medium is replaced with fresh medium containing a stimulating agent, typically forskolin or angiotensin II, to induce steroidogenesis.

-

The test compounds (etomidate, this compound) are added at a range of concentrations.

-

Cells are incubated for a specified period (e.g., 24-48 hours).

-

The supernatant is collected, and the concentration of cortisol is measured using a specific immunoassay (e.g., ELISA).

-

-

Data Analysis: The cortisol concentrations are plotted against the drug concentrations, and the IC50 value (the concentration at which 50% of cortisol synthesis is inhibited) is calculated.

In Vivo Rat Endotoxemia Model

This model is used to assess the effects of anesthetics on the adrenocortical and inflammatory responses to a septic challenge.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Endotoxemia: A bolus of Escherichia coli lipopolysaccharide (LPS) is administered intravenously to mimic a systemic bacterial infection.

-

Anesthetic Administration:

-

Single Dose Study: Immediately following LPS injection, a single hypnotic dose of etomidate (2 mg/kg), this compound (14 mg/kg), or vehicle (DMSO) is administered intravenously.[1] These doses are twice the respective ED50s for loss of righting reflexes.[1]

-

Multiple Dose Study: Additional doses of the anesthetic or vehicle are administered every 15 minutes for a total of eight doses.[1]

-

-

Blood Sampling: Blood samples are collected via a femoral catheter at baseline and at multiple time points post-LPS injection.

-

Biochemical Analysis: Plasma concentrations of corticosterone, ACTH, and cytokines (e.g., IL-1β, IL-6, IL-10) are measured using specific immunoassays.

-

Data Analysis: The time course of hormonal and cytokine changes is compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

Adrenocortical Steroidogenesis and Point of Inhibition

The following diagram illustrates the simplified pathway of cortisol synthesis in the adrenal cortex and highlights the inhibitory action of etomidate on 11β-hydroxylase.

Caption: Simplified steroidogenesis pathway and etomidate's inhibitory action.

Experimental Workflow: In Vivo Rat Endotoxemia Study

The workflow for the in vivo investigation of this compound's effects on the stress response is depicted below.

Caption: Workflow for the in vivo rat endotoxemia study.

Logical Relationship: From Molecular Design to In Vivo Effect

The following diagram illustrates the logical progression from the molecular design of this compound to its observed in vivo effects.

Caption: Logical flow from this compound design to clinical potential.

Conclusion

This compound was rationally designed to mitigate the significant adrenocortical suppression associated with etomidate. Both in vitro and in vivo studies have substantiated this design, demonstrating that this compound is a substantially less potent inhibitor of steroidogenesis. By preserving the favorable anesthetic and hemodynamic properties of etomidate while minimizing its endocrine side effects, this compound and its analogues, such as ABP-700, hold considerable promise for enhancing the safety of anesthesia, particularly in vulnerable patient populations.[2][6] Further clinical investigation is warranted to fully elucidate the clinical benefits of this novel class of anesthetic agents.

References

- 1. Differential Effects of Etomidate and its Pyrrole Analogue this compound on the Adrenocortical and Cytokine Responses to Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isaponline.org [isaponline.org]

Carboetomidate: A Comprehensive Technical Guide on Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboetomidate, chemically known as (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a pyrrole analogue of the intravenous anesthetic agent etomidate.[1] It was specifically designed to mitigate the significant adrenocortical suppression associated with etomidate, a side effect that limits its long-term use, particularly in critically ill patients.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's pharmacokinetics and metabolism, drawing from available preclinical data.

The development of this compound represents a pharmacodynamic-focused approach to drug design. The core hypothesis was that the basic nitrogen atom in etomidate's imidazole ring is crucial for its high-affinity binding to 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1] By replacing the imidazole ring with a pyrrole ring, which lacks this basic nitrogen, this compound was engineered to have a significantly lower affinity for this enzyme, thereby reducing its impact on steroidogenesis.[1][2]

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), are not extensively available in published literature. The primary focus of existing research has been on its pharmacodynamic properties and its metabolic stability in comparison to other etomidate analogues.

Absorption and Distribution

As an intravenously administered agent, absorption is not a relevant pharmacokinetic parameter for this compound. Information regarding its distribution throughout the body is limited. However, based on its intended use as a hypnotic agent acting on the central nervous system, it is expected to be lipophilic and readily cross the blood-brain barrier. The octanol:water partition coefficient for this compound has been reported to be 15,000 ± 3700, which is significantly higher than that of etomidate (800 ± 180), suggesting greater lipophilicity.[3][4]

Metabolism

The metabolism of this compound has been primarily investigated through in vitro studies, mainly in rat blood. Unlike its counterpart, methoxycarbonyl-carboetomidate (MOC-carboetomidate), which is designed for rapid hydrolysis by esterases, this compound itself is not susceptible to rapid breakdown in rat blood.[5] This suggests that its hypnotic effect has a longer duration than ultra-short-acting analogues like MOC-etomidate.[1]

The primary metabolic pathway for etomidate involves hydrolysis of its ethyl ester to an inactive carboxylic acid metabolite.[6] While not explicitly detailed for this compound, it is plausible that it undergoes a similar hydrolytic pathway mediated by hepatic esterases, albeit at a slower rate than "soft" analogues. Further in vivo studies are required to fully elucidate the metabolic pathways, identify the specific enzymes involved (e.g., cytochrome P450 isoenzymes), and quantify the formation of its metabolites.

Excretion

There is currently no published data on the excretion pathways and extent of elimination of this compound and its potential metabolites from the body. For etomidate, the carboxylic acid metabolite is primarily excreted in the urine.[6] It is reasonable to hypothesize a similar renal excretion route for this compound metabolites.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the available quantitative data for this compound, primarily from preclinical studies.

Table 1: Preclinical Hypnotic Potency of this compound

| Species | Assay | Parameter | Value | Reference |

| Xenopus laevis (tadpoles) | Loss of Righting Reflex (LORR) | EC₅₀ | 5.4 ± 0.5 µM | [1] |

| Rat (Sprague-Dawley) | Loss of Righting Reflex (LORR) | ED₅₀ | 7 ± 2 mg/kg | [1] |

Table 2: In Vitro Inhibition of Cortisol Synthesis

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | Human Adrenocortical Carcinoma Cells | IC₅₀ | 2.6 ± 1.5 µM | [1] |

| Etomidate | Human Adrenocortical Carcinoma Cells | IC₅₀ | 1.3 ± 0.2 nM | [1] |

Table 3: Comparative Metabolic Stability in Rat Blood

| Compound | In Vitro Half-life in Rat Blood | Reference |

| This compound | Not detectably metabolized | [3] |

| MOC-Carboetomidate | 1.3 minutes | [3][4] |

Experimental Protocols

Determination of Hypnotic Potency (Loss of Righting Reflex - LORR)

Objective: To determine the effective concentration (EC₅₀) or dose (ED₅₀) of this compound required to induce a loss of righting reflex.

-

Tadpole Model:

-

Groups of early prelimb-bud stage Xenopus laevis tadpoles are placed in beakers containing oxygenated water with varying concentrations of this compound.[1]

-

Tadpoles are manually turned onto their backs at regular intervals.[1]

-

The inability to right themselves within a specified time (e.g., 5 seconds) is defined as LORR.[1]

-

The concentration of this compound at which 50% of the tadpoles exhibit LORR is determined as the EC₅₀.[1]

-

-

Rat Model:

-

Adult male Sprague-Dawley rats are administered this compound intravenously via a tail vein catheter.[1]

-

Immediately following administration, the rats are placed in a supine position.[7]

-

The inability to right themselves onto all four paws is defined as LORR.[7]

-

The dose of this compound at which 50% of the rats exhibit LORR is determined as the ED₅₀.[1]

-

In Vitro Inhibition of Cortisol Synthesis

Objective: To assess the potency of this compound in inhibiting steroidogenesis.

-

Human adrenocortical carcinoma cells (e.g., NCI-H295R) are cultured in appropriate media.[1]

-

The cells are stimulated to produce cortisol using an agent like forskolin.[2]

-

Varying concentrations of this compound or a comparator (e.g., etomidate) are added to the cell cultures.[1]

-

After a specified incubation period, the concentration of cortisol in the culture medium is measured using a suitable assay (e.g., ELISA).[2]

-

The concentration of this compound that inhibits cortisol production by 50% is determined as the IC₅₀.[1]

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in a biological matrix.

-

This compound is added to pooled rat blood.[3]

-

The mixture is incubated at a physiological temperature (e.g., 37°C).[8]

-

Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile).[8]

-

The concentration of the remaining this compound is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[3]

-

The half-life of the compound in the matrix is then calculated from the rate of its disappearance.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action at the GABA-A Receptor

This compound, like etomidate, exerts its hypnotic effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in central nervous system depression.

Caption: this compound enhances GABA-A receptor function, leading to hypnosis.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound typically follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Caption: A typical workflow for the preclinical assessment of this compound.

Conclusion and Future Directions

This compound is a promising etomidate analogue that successfully addresses the critical issue of adrenocortical suppression by demonstrating a significantly lower affinity for 11β-hydroxylase. Preclinical studies have confirmed its hypnotic properties and favorable safety profile concerning steroidogenesis.

However, a comprehensive understanding of its pharmacokinetic profile is still lacking. Future research should prioritize:

-

In vivo pharmacokinetic studies in various animal models to determine key parameters such as clearance, volume of distribution, and elimination half-life.

-

Metabolite identification and quantification to fully characterize its metabolic fate.

-

Excretion studies to understand the routes and extent of elimination of the parent drug and its metabolites.

-

Human clinical trials to evaluate its pharmacokinetics, pharmacodynamics, safety, and efficacy in the intended patient populations.

A complete pharmacokinetic profile is essential for the further clinical development of this compound and for establishing safe and effective dosing regimens. The development of validated analytical methods for the quantification of this compound and its metabolites in biological matrices will be a critical enabler of these future studies.

References

- 1. This compound: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo and In Vitro Pharmacological Studies of Methoxycarbonyl-Carboetomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro pharmacological studies of methoxycarbonyl-carboetomidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]

Carboetomidate for Critical Care Sedation: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carboetomidate, (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a novel sedative-hypnotic agent designed as a structural analog of etomidate. It has been developed to retain the favorable hemodynamic stability of etomidate while mitigating its significant adverse effect of adrenocortical suppression. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, and key experimental findings. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a sedative agent in critical care settings.

Core Pharmacology and Mechanism of Action

This compound is a potent hypnotic agent that, like etomidate, exerts its sedative effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The primary rationale for the development of this compound was to create a pharmacodynamic solution to the problem of etomidate-induced adrenocortical suppression.[1] This was achieved by replacing the imidazole ring of etomidate with a pyrrole ring, a modification that significantly reduces the molecule's affinity for 11β-hydroxylase, the enzyme responsible for cortisol synthesis.[1][3]

GABA-A Receptor Modulation

This compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] Electrophysiological studies have demonstrated that this compound potentiates GABA-evoked currents in wild-type α1β2γ2L human GABA-A receptors.[1] This modulation is believed to be the basis for its hypnotic effects.

Adrenocortical Function

A key feature of this compound is its markedly reduced impact on adrenocortical steroid synthesis. In vitro studies using human adrenocortical cell assays have shown that this compound is approximately three orders of magnitude less potent as an inhibitor of cortisol synthesis compared to etomidate.[1][4] In vivo studies in rats have further demonstrated that hypnotic doses of this compound do not suppress adrenocorticotropic hormone (ACTH)-stimulated corticosterone production.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, comparing it with etomidate where data is available.

Table 1: Hypnotic Potency

| Agent | Animal Model | Assay | ED₅₀ / EC₅₀ | Citation |

| This compound | Tadpoles | Loss of Righting Reflex (LORR) | 5.4 ± 0.5 μM | [1][2] |

| This compound | Rats | Loss of Righting Reflex (LORR) | 7 ± 2 mg/kg | [1] |

| Etomidate | Rats | Loss of Righting Reflex (LORR) | 1.0 ± 0.03 mg/kg |

Table 2: Adrenocortical Inhibition

| Agent | Assay | IC₅₀ | Citation |

| This compound | In vitro cortisol synthesis (human adrenocortical cells) | 2.6 ± 1.5 μM | [1] |

| Etomidate | In vitro cortisol synthesis (human adrenocortical cells) | 1.3 ± 0.2 nM | [1] |

Table 3: GABA-A Receptor Modulation

| Agent | Receptor | Effect | Concentration | Potentiation | Citation |

| This compound | Wild-type α1β2γ2L | Enhancement of GABA-evoked currents | 10 μM | 390 ± 80% | [1] |

| Etomidate | Wild-type α1β2γ2L | Enhancement of GABA-evoked currents | 4 μM | 660 ± 240% | [1] |

Experimental Protocols

This section details the methodologies for key preclinical experiments used to characterize this compound.

Loss of Righting Reflex (LORR) Assay in Rats

-

Objective: To determine the hypnotic potency (ED₅₀) of this compound.

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure:

-

Rats are briefly restrained, and a lateral tail vein catheter is inserted.

-

A specific dose of this compound, typically dissolved in a vehicle like dimethyl sulfoxide (DMSO), is injected via the catheter, followed by a saline flush.[1]

-

Immediately after injection, the rat is placed in a supine position.

-

The "loss of righting reflex" is determined if the rat fails to right itself (return to a prone position on all four paws) within a specified time.

-

A dose-response curve is generated by testing a range of doses on different cohorts of rats, and the ED₅₀ is calculated.[1]

-

In Vitro Cortisol Synthesis Assay

-

Objective: To quantify the inhibitory effect of this compound on adrenocortical steroid synthesis.

-

Cell Line: Human adrenocortical cell line (e.g., NCI-H295R).

-

Procedure:

-

Adrenocortical cells are cultured in appropriate media.

-

The cells are then incubated with varying concentrations of this compound or a control vehicle.

-

Cortisol synthesis is stimulated using an agent like forskolin.

-

After a set incubation period, the concentration of cortisol in the cell culture supernatant is measured using a technique such as an enzyme-linked immunosorbent assay (ELISA).[2]

-

The concentration-dependent inhibition of cortisol synthesis is plotted to determine the IC₅₀ of this compound.[1]

-

Electrophysiological Studies on GABA-A Receptors

-

Objective: To assess the modulatory effects of this compound on GABA-A receptor function.

-

System: Xenopus laevis oocytes expressing specific human GABA-A receptor subunits (e.g., α1β2γ2L).[1]

-

Procedure:

-

Two-electrode voltage-clamp recordings are performed on the oocytes.

-

A baseline GABA-evoked current is established by applying a low concentration of GABA.

-

The oocyte is then perfused with a solution containing both GABA and a specific concentration of this compound.

-

The change in the amplitude of the GABA-evoked current in the presence of this compound is measured to determine the degree of potentiation.[1]

-

The reversibility of the effect is confirmed by washing out this compound and re-testing the GABA response.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for this compound research.

Formulation and Stability

Currently, there is limited publicly available information regarding the formulation of this compound for clinical use. In preclinical studies, this compound has been dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for intravenous administration.[1] The development of a stable, aqueous formulation suitable for human administration is a critical step for its progression into clinical trials. Patent applications for this compound and related analogs have been filed, which may contain further details on potential formulations.[1][5]

Current Status and Future Directions

This compound remains in the preclinical stage of development. The existing data strongly support its potential as a hemodynamically stable sedative with a significantly improved safety profile concerning adrenocortical function compared to etomidate. However, several key areas require further investigation before this compound can be considered for clinical use in critical care sedation:

-

Human Pharmacokinetics and Pharmacodynamics: To date, there are no published studies on the pharmacokinetic and pharmacodynamic profile of this compound in humans.

-

Clinical Efficacy and Safety: The efficacy and safety of this compound for sedation in critically ill patients have not been evaluated in clinical trials.

-

Toxicology: Comprehensive preclinical toxicology studies are necessary to fully characterize the safety profile of this compound.

-

Comparative Studies: Further head-to-head studies comparing this compound with other commonly used sedatives in critical care, such as propofol and dexmedetomidine, are needed.

Conclusion

This compound is a promising novel sedative-hypnotic agent that addresses a significant limitation of its parent compound, etomidate. Its unique pharmacological profile, characterized by potent hypnotic effects, hemodynamic stability, and a lack of significant adrenocortical suppression, makes it an attractive candidate for further development for critical care sedation. The data presented in this technical guide highlight the strong preclinical rationale for the continued investigation of this compound. Future research should focus on advancing this molecule through the necessary stages of drug development, including comprehensive toxicology studies, formulation development, and ultimately, well-designed clinical trials to establish its safety and efficacy in the critical care setting.

References

- 1. This compound: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a pyrrole analog of etomidate designed not to suppress adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9522136B2 - Anesthetic compounds and related methods of use - Google Patents [patents.google.com]

Carboetomidate: A Safer Alternative to Etomidate for Anesthesia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Etomidate, a potent intravenous anesthetic, has long been valued for its rapid onset of action and hemodynamic stability, making it a choice agent in critically ill patients. However, its clinical utility is significantly hampered by a major adverse effect: adrenocortical suppression. This suppression, mediated by the inhibition of 11β-hydroxylase, can lead to decreased cortisol levels and potentially increased morbidity and mortality, particularly in vulnerable patient populations. In response to this challenge, carboetomidate has emerged as a promising alternative, rationally designed to retain the beneficial hypnotic properties of etomidate while mitigating its impact on adrenal function. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative efficacy and safety profile against etomidate, and the experimental methodologies used in its evaluation.

Core Mechanism and Design Rationale